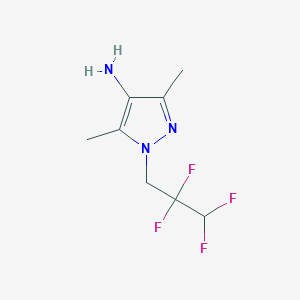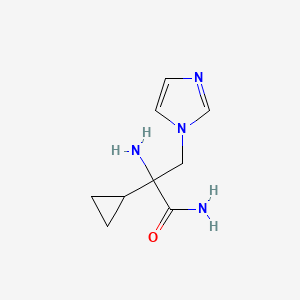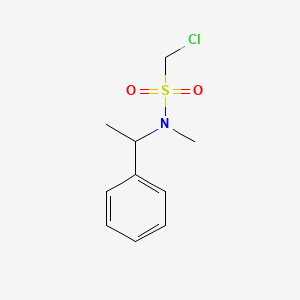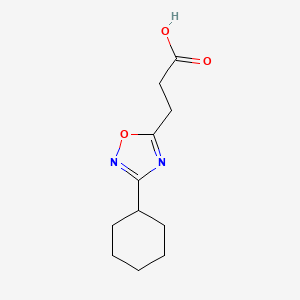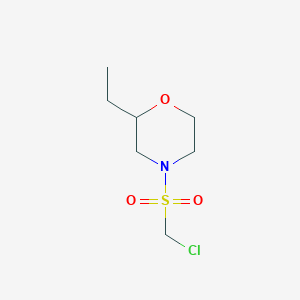
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a chloro-substituted aromatic ring, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the propanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to introduce the propanoic acid moiety.
Introduction of the chloro and methoxy groups: These substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then interact with various biological targets. The chloro and methoxy groups may also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(4-chloro-3-methoxyphenyl)propanoic acid: Lacks the Boc protecting group.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid: Lacks the methoxy group.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid: Lacks the chloro group.
Uniqueness
The presence of both the chloro and methoxy groups, along with the Boc protecting group, makes (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid unique. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H20ClNO5 |
|---|---|
Molecular Weight |
329.77 g/mol |
IUPAC Name |
(3S)-3-(4-chloro-3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-10(16)12(7-9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
FGFDEMNPXRTOIT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)Cl)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


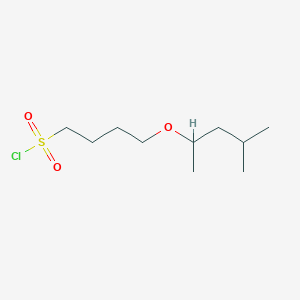
![2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13639483.png)
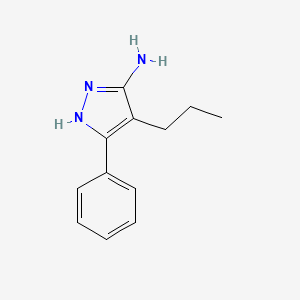
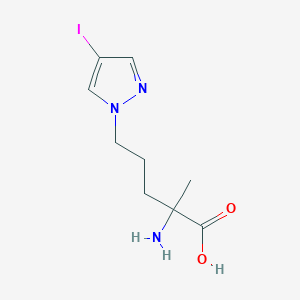
![6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine](/img/structure/B13639494.png)
